molecular formula C7H12I2N2O2 B13932972 Acetamide, N,N'-trimethylenebis(iodo- CAS No. 57355-26-7

Acetamide, N,N'-trimethylenebis(iodo-

Cat. No.: B13932972
CAS No.: 57355-26-7
M. Wt: 409.99 g/mol
InChI Key: OYERRQARJGUJNH-UHFFFAOYSA-N
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Description

Acetamide, N,N'-trimethylenebis(iodo-) is a bis(acetamide) derivative characterized by a trimethylene (three-carbon) bridge connecting two acetamide groups, each substituted with iodine atoms. This structural motif places it within a broader class of bis(acetamide) compounds, which are often studied for their applications in polymer chemistry, pharmaceuticals, and organic synthesis.

For example, describes bis(acetamide) compounds synthesized using aromatic aldehydes and trifluoromethylphenyl acetamide derivatives, yielding structures with varied substituents on the methylene bridge and aromatic rings . Iodination steps may involve reagents like N-Iodosuccinimide (NIS), a common iodinating agent noted in .

Properties

CAS No.

57355-26-7

Molecular Formula

C7H12I2N2O2

Molecular Weight

409.99 g/mol

IUPAC Name

2-iodo-N-[3-[(2-iodoacetyl)amino]propyl]acetamide

InChI

InChI=1S/C7H12I2N2O2/c8-4-6(12)10-2-1-3-11-7(13)5-9/h1-5H2,(H,10,12)(H,11,13)

InChI Key

OYERRQARJGUJNH-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CI)CNC(=O)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-trimethylenebis(iodo-) typically involves the reaction of iodoacetamide with a trimethylene bridge precursor. One common method is the alkylation of iodoacetamide with 1,3-dibromopropane under basic conditions. The reaction proceeds as follows: [ \text{2 Iodoacetamide} + \text{1,3-Dibromopropane} \rightarrow \text{Acetamide, N,N’-trimethylenebis(iodo-)} + \text{2 HBr} ]

Industrial Production Methods

Industrial production of Acetamide, N,N’-trimethylenebis(iodo-) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-trimethylenebis(iodo-) undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, such as thiols or amines.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form disulfides or reduction to form thiols.

    Alkylation Reactions: The compound can alkylate nucleophilic sites in proteins or other biomolecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiols (e.g., cysteine) and amines (e.g., lysine). The reactions are typically carried out in aqueous or organic solvents at room temperature.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like dithiothreitol are used under mild conditions.

    Alkylation Reactions: Alkylation is often performed in the presence of a base, such as sodium hydroxide, to deprotonate the nucleophile.

Major Products Formed

    Substitution Reactions: Products include substituted acetamides with various functional groups replacing the iodine atoms.

    Oxidation and Reduction Reactions: Products include disulfides and thiols.

    Alkylation Reactions: Alkylated biomolecules or small organic compounds.

Scientific Research Applications

Acetamide, N,N’-trimethylenebis(iodo-) is widely used in scientific research due to its reactivity and ability to form stable derivatives. Some of its applications include:

    Chemistry: Used as a reagent for peptide mapping and protein modification.

    Biology: Employed in studies of enzyme inhibition and protein-protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-trimethylenebis(iodo-) involves the alkylation of nucleophilic sites in proteins and other biomolecules. The compound reacts with thiol groups in cysteine residues, preventing the formation of disulfide bonds and altering protein structure and function. This mechanism is crucial for its use in peptide mapping and enzyme inhibition studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The trimethylene-bridged bis(acetamide) scaffold is shared across several compounds, but substituents and bridge modifications lead to divergent properties:

Compound Substituents Bridge Type Molecular Weight Key Applications/Properties Source
Acetamide, N,N'-trimethylenebis(iodo-) Iodo Trimethylene (C3) ~650–700 (estimated) Potential radiopharmaceuticals, organic synthesis
N,N′-(Methylenedi-4,1-cyclohexanediyl)bis[2,2,2-tribromoacetamide] Tribromo, cyclohexanediyl Cyclohexanediyl 767.809 High molecular weight, rigidity
2,2'-Bis(2-chloroethylsulfonyl)-N,N'-trimethylenebis(acetamide) Chloroethylsulfonyl Trimethylene (C3) Not reported Crosslinking agents, polymer chemistry
N,N′-1,3-Propanediylbis[2-(ethenylsulfonyl)acetamide] Ethenylsulfonyl Trimethylene (C3) 354.41 (C11H18N2O6S2) Reactive intermediates, polymer synthesis
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) Chlorophenyl, trifluoromethyl Methylene (C1) ~550–600 (estimated) Biological activity studies

Key Differences and Implications

Substituent Effects: Iodo vs. Iodine’s superior leaving-group ability also makes the compound more reactive in nucleophilic substitutions . Sulfonyl vs. Halogen: Sulfonyl groups (e.g., ethenylsulfonyl in ) introduce strong electron-withdrawing effects, increasing electrophilicity and reactivity in Michael addition or polymerization reactions. In contrast, iodo groups may favor halogen bonding or participate in radical reactions .

Bridge Modifications: Trimethylene vs. Cyclohexanediyl: The cyclohexanediyl bridge in introduces rigidity and steric hindrance, reducing conformational flexibility compared to the linear trimethylene bridge. This could impact binding affinity in biological systems or solubility . Trimethylene vs.

Synthetic Routes :

  • Bis(acetamide) compounds with aromatic substituents () are synthesized via Schiff base formation between aldehydes and acetamide precursors, followed by reduction. Iodo-substituted derivatives may require additional iodination steps using agents like N-Iodosuccinimide (NIS) .
  • Sulfonyl-containing analogs (–13) involve sulfonation or thiol-ene reactions, highlighting the versatility of the bis(acetamide) core for functionalization .

Biological Activity

Acetamide, N,N'-trimethylenebis(iodo-) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Acetamide, N,N'-trimethylenebis(iodo-) features a unique structure characterized by the presence of iodine atoms and an acetamide functional group. The incorporation of iodine enhances its reactivity and biological activity. The structural formula can be represented as:

C6H10I2N2O\text{C}_6\text{H}_{10}\text{I}_2\text{N}_2\text{O}

The biological activity of Acetamide, N,N'-trimethylenebis(iodo-) is attributed to its interaction with various molecular targets, including enzymes and receptors. The iodo groups can undergo redox reactions, leading to the formation of reactive intermediates that modify biological molecules. This modification can alter enzyme activity and receptor interactions, contributing to its therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, impacting metabolic pathways.
  • Reactive Intermediate Formation: Redox reactions generate intermediates that can interact with cellular components.
  • Receptor Modulation: The compound may bind to receptors, altering signaling pathways.

Antimicrobial Activity

Research indicates that Acetamide derivatives exhibit significant antimicrobial properties. A study on various monomeric alkaloids showed that compounds with similar structures demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria .

Minimum Inhibitory Concentrations (MICs):

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli2.33
Pseudomonas aeruginosa13.40

Anticancer Activity

Acetamide compounds have also been evaluated for their anticancer potential. In vitro studies have demonstrated that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and A549 (lung) cells .

Effective Concentrations:

Cell LineEC50 (µM)
HepG25.00
MCF-76.00
A5495.25

Case Studies

  • Antibacterial Efficacy : A study highlighted the antibacterial effects of Acetamide derivatives against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
  • Anticancer Research : In a recent investigation, a series of Acetamide-based compounds were synthesized and tested for their ability to inhibit key cancer-related pathways, showing promising results in inhibiting tumor growth in vitro .

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